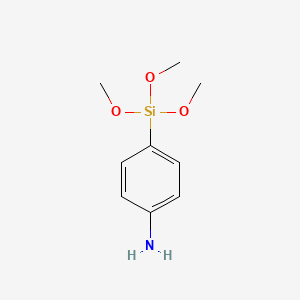
4-(Trimethoxysilyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(Trimethoxysilyl)aniline-like compounds involves multiple steps, including amination reactions and the use of trimethylsilyl protected intermediates. For instance, the synthesis of related aniline derivatives can be achieved through reactions like SN2-Ar aminations of cyanuric chloride, N-acylations, and Williamson etherifications to produce dendritic structures with varying properties (Morar et al., 2018). Such processes highlight the complexity and the customizable nature of synthesizing organosilane compounds.
Molecular Structure Analysis
The molecular structure of organosilane compounds, including 4-(Trimethoxysilyl)aniline, plays a crucial role in determining their chemical reactivity and physical properties. Techniques like X-ray diffraction and NMR spectroscopy are commonly employed to elucidate these structures. For example, studies have provided insights into the crystalline network cohesion and molecular geometry through CH/pi type hydrogen bonds and other intermolecular interactions, emphasizing the role of molecular structure in the compound's properties (Kodjo Charles Guillaume et al., 2009).
Chemical Reactions and Properties
4-(Trimethoxysilyl)aniline and similar compounds undergo various chemical reactions, including polymerization and coupling reactions, which significantly affect their applicability. The chemical properties such as reactivity towards polymerization, ability to form copolymers with electroactive and biodegradable characteristics, and the formation of high-spin cationic states are influenced by the molecular structure and substituents present in the compound (Guo et al., 2010).
Physical Properties Analysis
The physical properties of 4-(Trimethoxysilyl)aniline derivatives, such as thermal stability, solubility, and phase behavior, are determined by their molecular architecture. These properties are critical for applications in materials science, where thermal stability and solubility in various solvents determine the compound's utility in real-world applications. Studies have shown how the synthesis method and molecular structure influence these properties, offering insights into the design of materials with desired physical characteristics (Ćirić-Marjanović et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-(Trimethoxysilyl)aniline, such as its reactivity, electrochemical behavior, and interaction with other molecules, are crucial for its application in various domains. The compound’s ability to participate in electrochemical reactions, form stable polymers, and its reaction kinetics are explored through studies focusing on its synthesis and subsequent chemical behavior. For instance, the electrochemical copolymerization of aniline and derivatives highlights the compound's versatility and potential for creating conductive polymers with high stability and reversibility (Mu, 2004).
Wissenschaftliche Forschungsanwendungen
Dendritic Melamine-Based Synthesis
4-(n-Octyloxy)aniline, a derivative similar to 4-(Trimethoxysilyl)aniline, has been used in the synthesis of novel G-2 melamine-based dendrimers. These dendrimers exhibit unique structural assortments and self-assembly into spherical nano-aggregates, demonstrating potential applications in nanotechnology and material science (Morar et al., 2018).
Poly(N-phenyl-m-aniline) Synthesis
Research on the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s has led to the development of materials with unique redox properties. These materials exhibit triplet spin-multiplicity when oxidized, indicating potential applications in advanced materials science, particularly in the area of conductive polymers (Ito et al., 2002).
Chemical Oxidative Polymerization Studies
Studies on the oxidative polymerization of anilinium sulfate and aniline have provided insights into the formation of polyaniline, a conducting polymer. This research is crucial for understanding the synthesis of conductive materials and could lead to advancements in electronics and materials science (Ćirić-Marjanović et al., 2008).
Epoxy Coating Applications
Research on aniline trimer functionalized graphene sheets for epoxy coatings has shown significant enhancement in anti-corrosion properties. This could have implications for industrial applications, particularly in enhancing the durability and lifespan of materials (Ye et al., 2019).
Aniline Trimer-Based Sensors
Studies on the effects of substituting oxygen for nitrogen in aniline trimers have led to the development of sensors with unique properties. This research might contribute to advancements in sensor technology, particularly in detecting specific substances or changes in the environment (Sein et al., 2009).
Silsesquioxane Precursor Synthesis
Aniline oligomers have been used to synthesize novel silsesquioxane compounds with electroactive properties. This could be beneficial for creating advanced materials with specific electrical properties, potentially useful in electronics and nanotechnology (Guo et al., 2007).
Electrochemical Polymerization
Research on the electrochemical polymerization of aniline has contributed to the understanding of the formation of conducting polymers like polyaniline. This research is crucial for the development of materials used in batteries, capacitors, and other electronic devices (Deng and Berkel, 1999).
Safety And Hazards
4-(Trimethoxysilyl)aniline is considered hazardous. It is classified as having acute toxicity, being harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also harmful to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
4-trimethoxysilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNODSORTHKVDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955554 | |
| Record name | 4-(Trimethoxysilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethoxysilyl)aniline | |
CAS RN |
33976-43-1 | |
| Record name | (p-Aminophenyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33976-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trimethoxysilyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033976431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trimethoxysilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trimethoxysilyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



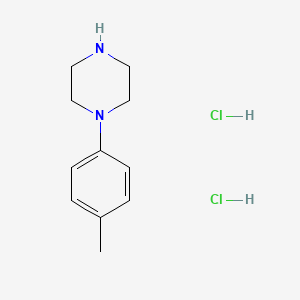
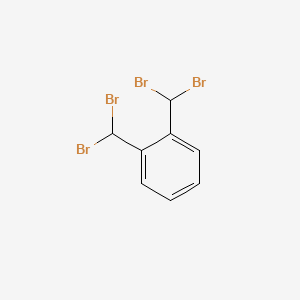
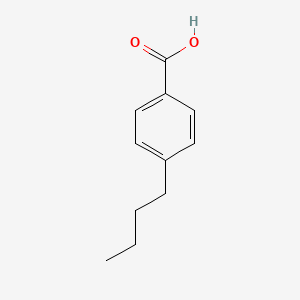
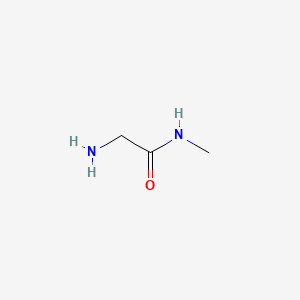
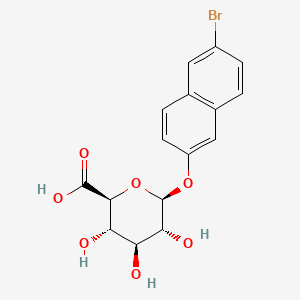
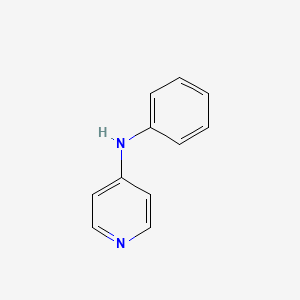
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)
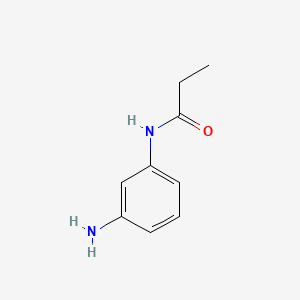
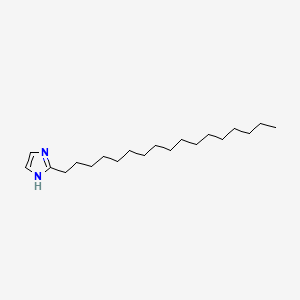
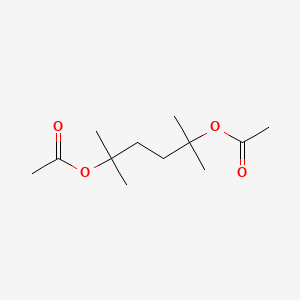
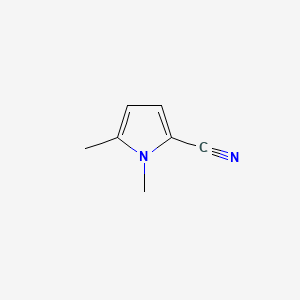
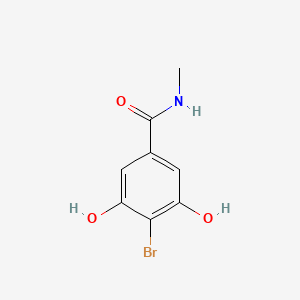

![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)